molecular formula C30H31N5O4S B2738317 N-(3,4-dimethoxyphenethyl)-2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 887204-98-0

N-(3,4-dimethoxyphenethyl)-2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2738317
CAS No.: 887204-98-0
M. Wt: 557.67
InChI Key: JFTZYVKDWMRPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic small molecule of significant interest in neuropharmacological research, primarily investigated for its potential as a potent and selective inhibitor of monoamine oxidase B (MAO-B). The compound's design integrates a 1,2,4-triazole core, a structure frequently associated with MAO inhibitory activity, which is further functionalized with an indole moiety and a phenethylacetamide side chain. This specific molecular architecture is engineered to enhance binding affinity and selectivity towards the MAO-B enzyme isoform. Research indicates this compound demonstrates promising inhibitory activity, as suggested by its structural similarity to other potent triazole-based MAO-B inhibitors documented in scientific literature [https://www.sciencedirect.com/science/article/abs/pii/S0960894X20304230]. By selectively inhibiting MAO-B, this reagent can be used in vitro to modulate neurotransmitter levels, particularly dopamine, in neuronal cell cultures and enzyme assays, providing a valuable tool for studying the pathophysiology of neurological disorders such as Parkinson's disease and depression. Its research applications extend to probing the intricate structure-activity relationships (SAR) of heterocyclic compounds targeting flavin-containing enzymes, aiding in the rational design of new therapeutic candidates. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O4S/c1-4-39-22-12-10-21(11-13-22)35-29(24-18-32-25-8-6-5-7-23(24)25)33-34-30(35)40-19-28(36)31-16-15-20-9-14-26(37-2)27(17-20)38-3/h5-14,17-18,32H,4,15-16,19H2,1-3H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTZYVKDWMRPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential biological activities. Its molecular formula is C24H29N5O4SC_{24}H_{29}N_{5}O_{4}S, and it has a molecular weight of 483.6 g/mol. This compound is of interest due to its structural features that may confer specific pharmacological properties.

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the context of cancer therapy and anti-inflammatory effects. The presence of the triazole ring suggests potential inhibitory activity against certain kinases, which are critical in cancer cell signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: Inhibition of p38α MAPK

In a study evaluating the efficacy of triazole derivatives as p38α MAPK inhibitors, it was found that certain compounds demonstrated nanomolar inhibition levels. The mechanism involved the stabilization of the kinase in an intermediate conformation that disrupts its activity, thereby affecting downstream signaling pathways involved in tumor growth and survival .

Anti-inflammatory Properties

The compound's structure suggests it may also possess anti-inflammatory properties. The indole and triazole moieties are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This aspect is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Table 1: Biological Activity Summary

Biological ActivityTargetIC50 (µM)References
Anticancerp38α MAPK9.3
Anti-inflammatoryCytokine productionTBD

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC24H29N5O4SC_{24}H_{29}N_{5}O_{4}S
Molecular Weight483.6 g/mol
Melting PointN/A
Boiling PointN/A

Synthesis and Screening

The synthesis of this compound involves multiple steps including the formation of the thioamide linkage and functionalization of the indole ring. Screening for biological activity typically involves assessing cytotoxicity against various cancer cell lines and evaluating anti-inflammatory effects through cytokine assays.

Cytotoxicity Studies

Cytotoxicity assays have shown that compounds with similar structural motifs can induce apoptosis in cancer cells at micromolar concentrations. The specific mechanisms often involve the activation of intrinsic apoptotic pathways and modulation of cell cycle regulators .

Comparison with Similar Compounds

Table 1: Structural Features of Triazole-Acetamide Derivatives

Compound Name/ID Triazole Substituents Acetamide Side Chain Key Structural Features
Target Compound 4-(4-ethoxyphenyl), 5-(1H-indol-3-yl) N-(3,4-dimethoxyphenethyl) Indole moiety, dual alkoxy groups
7h 4-(4-chlorophenyl), 5-(p-tolylaminomethyl) 2-acetamide Chlorophenyl, aminomethyl group
Compound 2 4-(4-ethoxyphenyl), 5-(4-methoxyphenyl) 1-phenylethan-1-one Methoxy groups, ketone functionality
7a 4-allyl, 5-phenyl N-(4-(1-hydroxyiminoethyl)phenyl) Oxime hybrid, allyl substituent
573933-59-2 4-ethyl, 5-(pyrazin-2-yl) N-(3,4-dimethylphenyl) Pyrazine ring, dimethylphenyl

Key Observations :

  • The target compound uniquely combines indole and dual alkoxy groups , distinguishing it from analogs with chlorophenyl (7h ) or pyrazine (573933-59-2 ) substituents.
  • The 3,4-dimethoxyphenethyl side chain contrasts with simpler acetamide linkages (e.g., 7h’s 2-acetamide ) or ketone-bearing chains (Compound 2 ).

Q & A

Q. What are the critical synthetic steps for preparing this compound, and what reaction conditions are essential for high yield?

The synthesis involves a multi-step pathway:

  • Step 1 : Formation of the triazole core via cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl compounds under reflux in ethanol .
  • Step 2 : Introduction of the indole moiety through nucleophilic substitution, requiring anhydrous conditions and catalysts like sodium hydride to avoid hydrolysis .
  • Step 3 : Coupling of the thioacetamide group using chloroacetonitrile or bromoacetamide in the presence of a base (e.g., KOH) at 60–80°C .
    Key conditions : Strict temperature control (±2°C) and inert atmosphere (N₂/Ar) are critical to prevent oxidation of sulfur-containing intermediates .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of aromatic protons (e.g., 3,4-dimethoxyphenethyl) and indole NH signals. DEPT-135 helps distinguish CH₂ and CH₃ groups in the acetamide chain .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the triazole-indole scaffold .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S bond) validate functional groups .

Q. What are the primary solubility and stability considerations for this compound in biological assays?

  • Solubility : The compound is sparingly soluble in aqueous buffers (e.g., PBS) but dissolves in DMSO or ethanol (≥95% purity). Pre-solubilization in DMSO (≤0.1% v/v) is recommended for cell-based assays .
  • Stability : Degrades at pH < 5 or > 9 due to hydrolysis of the acetamide bond. Store at –20°C under desiccation to prevent thioether oxidation .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound’s biological targets?

  • Target Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., serotonin receptors). The indole and triazole moieties show high binding affinity for hydrophobic pockets .
  • QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity data. For example, 3,4-dimethoxy groups enhance membrane permeability compared to 2,4-substituted analogs .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Variable 1 : Differences in substituent positions (e.g., 3,4-dimethoxy vs. 4-ethoxy) alter logP values, affecting cellular uptake. Validate using identical analogs in parallel assays .
  • Variable 2 : Assay conditions (e.g., serum-free vs. serum-containing media) influence compound stability. Conduct time-course stability studies under experimental conditions .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

  • Catalyst Screening : Replace traditional bases (e.g., NaOH) with phase-transfer catalysts like tetrabutylammonium bromide (TBAB), improving reaction homogeneity and yield by 15–20% .
  • Workflow Refinement : Use continuous-flow reactors for exothermic steps (e.g., triazole cyclization) to maintain temperature control and reduce byproduct formation .

Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., kinases). The thioacetamide group shows slow dissociation rates (k₀ff ~10⁻³ s⁻¹), suggesting irreversible binding .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during ligand-receptor interactions. Negative ΔH values indicate favorable hydrophobic interactions with the triazole ring .

Methodological Notes

  • Data Interpretation : Discrepancies in IC₅₀ values between studies may arise from assay variability (e.g., ATP concentrations in kinase assays). Normalize data using internal controls like staurosporine .
  • Synthetic Troubleshooting : If yields drop below 40%, check for moisture in reagents (e.g., hydrazine derivatives) or incomplete cyclization via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.